Pridefine

Antidepressant Noncompetitive inhibition Monoamine transporter

Pridefine (AHR-1118) is an investigational pyrrolidine derivative antidepressant developed in the late 1970s and early 1980s that acts as a balanced reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). It also possesses weak releasing activity for these monoamines.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 5370-41-2
Cat. No. B1678094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridefine
CAS5370-41-2
Synonyms3-(diphenylmethylene)-1-ethylpyrrolidine
AHR 1118
pridefine
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1
InChIInChI=1S/C19H21N/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
InChIKeyBJUHVJHOJBHLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pridefine (AHR-1118, CAS 5370-41-2): A Balanced, Noncompetitive Triple Reuptake Inhibitor Antidepressant


Pridefine (AHR-1118) is an investigational pyrrolidine derivative antidepressant developed in the late 1970s and early 1980s that acts as a balanced reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) [1]. It also possesses weak releasing activity for these monoamines [1]. In clinical trials, pridefine demonstrated antidepressant efficacy comparable to the tricyclic antidepressants amitriptyline and imipramine, but was never marketed [2].

Why Generic Substitution Fails for Pridefine: Distinctive Noncompetitive Mechanism and Balanced Triple Reuptake Profile


Pridefine cannot be simply interchanged with other monoamine reuptake inhibitors because it exhibits a unique combination of a noncompetitive inhibition mechanism and a balanced triple reuptake profile across serotonin, dopamine, and norepinephrine transporters [1]. This contrasts with the competitive inhibition exhibited by tricyclic antidepressants like amitriptyline and imipramine, which also have distinct transporter selectivity profiles [1]. Furthermore, pridefine's balanced potency across all three transporters differentiates it from agents that are selective for one or two transporters, such as fluoxetine (primarily SERT), desipramine (primarily NET), or bupropion (weak DAT/NET inhibitor) [2].

Quantitative Evidence Guide: Pridefine's Differentiated Pharmacology in In Vitro Transporter Assays


Pridefine Exhibits Noncompetitive Inhibition of Monoamine Uptake, in Contrast to Competitive Tricyclic Antidepressants

Pridefine inhibits the uptake of norepinephrine, dopamine, and serotonin through a noncompetitive mechanism, as determined by Dixon analysis in rat brain synaptosomes [1]. This contrasts with tricyclic antidepressants like amitriptyline and imipramine, which are reported to act as competitive inhibitors of monoamine uptake [1].

Antidepressant Noncompetitive inhibition Monoamine transporter

Pridefine Demonstrates a Balanced Triple Reuptake Inhibition Profile Unlike Selective Reuptake Inhibitors

Pridefine exhibits comparable inhibitory potency at norepinephrine, dopamine, and serotonin transporters in rat brain synaptosomes, with Ki values of 2.5 μM for NE, 2.0 μM for DA, and 10 μM for 5-HT [1]. In contrast, the selective serotonin reuptake inhibitor fluoxetine has a reported Ki of 66-80 nM for SERT but is >100-fold less potent at NET and DAT [2].

Antidepressant Triple reuptake inhibitor SERT

Pridefine's Dopamine Transporter Affinity Differentiates It from Predominant NET-Selective Agents Like Desipramine

Pridefine inhibits dopamine uptake with a Ki of 2.0 μM in rat brain synaptosomes [1]. In contrast, the tricyclic antidepressant desipramine is a potent and selective inhibitor of the norepinephrine transporter (NET) with a Ki of 4 nM, but is >100-fold less potent at the dopamine transporter (DAT) [2].

Dopamine transporter Antidepressant Reuptake inhibition

Pridefine Shows a Unique Ratio of Serotonin to Dopamine/Norepinephrine Uptake Inhibition Compared to the Mixed Inhibitor Nomifensine

Pridefine inhibits serotonin uptake with a Ki of 10 μM, while its Ki values for norepinephrine and dopamine are 2.5 μM and 2.0 μM, respectively, yielding a 5-HT/DA selectivity ratio of approximately 5 [1]. In contrast, nomifensine exhibits a much greater preference for catecholamines, with Ki values of 4.7 nM for NE, 26 nM for DA, and 4000 nM for 5-HT, resulting in a >150-fold selectivity for NE/DA over 5-HT .

Triple reuptake inhibitor SERT DAT

Pridefine's Balanced Profile Contrasts with the Marked Dopamine Selectivity of Bupropion

Pridefine inhibits norepinephrine and dopamine uptake with Ki values of 2.5 μM and 2.0 μM, respectively, and also inhibits serotonin uptake (Ki = 10 μM) [1]. Bupropion, in contrast, is a weak and selective inhibitor of dopamine and norepinephrine transporters (Ki values of 2.8 μM and 1.4 μM, respectively) and has negligible affinity for the serotonin transporter (Ki = 45 μM) [2].

Dopamine reuptake inhibitor Antidepressant Bupropion

Pridefine's Clinical Antidepressant Efficacy is Comparable to Amitriptyline and Imipramine

In clinical trials, pridefine was found to be as efficacious as the tricyclic antidepressants amitriptyline and imipramine in the treatment of major depressive disorder [1]. While specific quantitative efficacy data from these trials is not publicly available in the accessed sources, the head-to-head trial design establishes clinical equivalence.

Clinical trial Antidepressant efficacy Major depressive disorder

Optimal Research and Industrial Application Scenarios for Pridefine Based on Differentiated Pharmacology


Investigating the Functional Consequences of Noncompetitive Monoamine Transporter Inhibition

Pridefine's noncompetitive inhibition mechanism, established in rat brain synaptosomes [1], makes it an ideal tool compound for studying how noncompetitive blockade of monoamine transporters alters synaptic neurotransmitter dynamics, neuronal signaling, and behavioral outcomes compared to competitive inhibitors. This is valuable for fundamental neuropharmacology research and for exploring novel antidepressant mechanisms.

Disentangling the Contributions of Triple vs. Selective Reuptake Inhibition in Preclinical Models of Depression

Pridefine's balanced inhibition of SERT, NET, and DAT [1] allows researchers to compare its effects directly against selective serotonin reuptake inhibitors (e.g., fluoxetine) or norepinephrine-dopamine reuptake inhibitors (e.g., bupropion) in animal models of depression, anxiety, and anhedonia. Such studies can help elucidate the specific behavioral and neurochemical signatures of concurrent triple modulation.

Comparative Studies of Antidepressant Efficacy and Side Effect Profiles

Given its established clinical equivalence to amitriptyline and imipramine [1], pridefine serves as a valuable reference compound for benchmarking the efficacy of novel antidepressants in preclinical and clinical research. Its unique pharmacological profile also makes it useful for investigating potential differences in side effect profiles, such as cardiovascular effects, sedation, or sexual dysfunction, compared to tricyclic antidepressants or SSRIs.

Development of Novel Triple Reuptake Inhibitor Chemotypes for CNS Disorders

Pridefine's pyrrolidine scaffold and balanced triple reuptake inhibition profile [1] provide a chemical starting point for medicinal chemistry campaigns aimed at developing new antidepressants or treatments for other CNS disorders (e.g., ADHD, obesity). Its structure can inform the design of novel compounds with improved potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pridefine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.